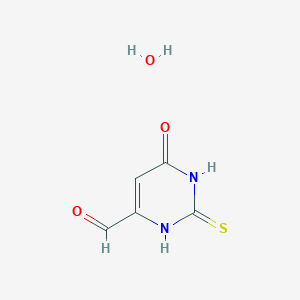
1-Chloro-2-nitrobenzene
概要
説明
1-Chloro-2-nitrobenzene is an organic compound with the linear formula ClC6H4NO2. It is used as a precursor to other compounds due to the two reactive sites present on the molecule . It has a molecular weight of 157.55 .
Synthesis Analysis
1-Chloro-2-nitrobenzene can be synthesized by the nitration of chlorobenzene in the presence of sulfuric acid . Another method involves the reduction of 1-Chloro-2-nitrobenzene to o-chloroaniline using 5% platinum on carbon with ammonium formate or formic acid as a hydrogen donor .Molecular Structure Analysis
The molecular structure of 1-Chloro-2-nitrobenzene consists of a benzene ring with a chlorine atom and a nitro group attached to it . The 3D structure of the molecule can be viewed using specific software .Chemical Reactions Analysis
1-Chloro-2-nitrobenzene can undergo various chemical reactions. For instance, it can be reduced to o-chloroaniline using 5% platinum on carbon with ammonium formate or formic acid as a hydrogen donor . It can also react with dinitrogen pentoxide in dichloromethane, a reaction that is strongly catalyzed by H-Faujasite-720 (zeolite) .Physical And Chemical Properties Analysis
1-Chloro-2-nitrobenzene is a solid at room temperature with a boiling point of 246 °C and a melting point of 31-33 °C . It is soluble in alcohol, benzene, and diethyl ether, but insoluble in water . Its density is 1.348 g/mL at 25 °C .科学的研究の応用
Organic Synthesis and Derivatives
1-Chloro-2-nitrobenzene serves as a valuable precursor in organic synthesis. Its two reactive sites—the chlorine atom and the nitro group—allow for diverse functionalization. Researchers often use it to create other compounds, such as 1-hydroxybenzotriazole derivatives . These derivatives find applications in pharmaceuticals, agrochemicals, and materials science.
Heterocyclic Chemistry
The compound belongs to the family of chlorinated nitroaromatics. These molecules serve as essential building blocks for constructing heterocycles. Researchers leverage 1-Chloro-2-nitrobenzene to synthesize various heterocyclic compounds, which play crucial roles in drug discovery, materials development, and chemical industry processes .
Pharmacology and Toxicology
While not a drug itself, 1-Chloro-2-nitrobenzene contributes to our understanding of drug metabolism and toxicity. Researchers investigate its effects on cellular processes and its potential as a model compound for drug development. Toxicological studies help assess its safety and guide regulatory decisions.
作用機序
Target of Action
1-Chloro-2-nitrobenzene, also known as o-Chloronitrobenzene or ONCB , is a nitro compound that primarily targets aromatic rings in organic compounds . The compound’s primary targets are the carbon atoms in the aromatic ring, where it can replace a hydrogen atom .
Mode of Action
The mode of action of 1-Chloro-2-nitrobenzene involves a process known as nucleophilic aromatic substitution . This reaction involves the replacement of one of the substituents in an aromatic ring by a nucleophile . The reaction begins with the attack of a nucleophile on one of the aromatic-ring carbons, forming a negatively charged intermediate known as a Meisenheimer complex . This complex then loses a halide anion, resulting in the substitution of the original substituent .
Biochemical Pathways
The biochemical pathways affected by 1-Chloro-2-nitrobenzene involve the degradation of aromatic compounds . The compound can be reduced to o-chloroaniline, a process that involves the removal of the nitro group and the addition of an amine group . This reaction is part of the broader biochemical pathways involved in the degradation of nitroaromatic compounds .
Pharmacokinetics
The pharmacokinetics of 1-Chloro-2-nitrobenzene involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, a significant portion of the compound is excreted in the urine as glucuronides, sulfates, and mercapturic acids . A small amount is also excreted as free o-chloroaniline and free o-chloronitrobenzene . Only o-chloroaniline could be detected in the feces .
Result of Action
The result of the action of 1-Chloro-2-nitrobenzene at the molecular and cellular level is the transformation of the target aromatic compound. The substitution of a hydrogen atom in the aromatic ring by the nitro group of 1-Chloro-2-nitrobenzene alters the chemical structure and properties of the target compound .
Action Environment
The action, efficacy, and stability of 1-Chloro-2-nitrobenzene can be influenced by various environmental factors. For instance, the compound is combustible and can form explosive mixtures with air on intense heating . It also gives off irritating or toxic fumes when burned . Moreover, the compound’s reactivity can be significantly increased by changes in reaction conditions and the structure of the aryl halide .
Safety and Hazards
特性
IUPAC Name |
1-chloro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCFYVKQTRLZHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 | |
| Record name | O-NITROCHLOROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4063 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-CHLORO-2-NITROBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0028 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020280 | |
| Record name | 1-Chloro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
O-nitrochlorobenzene appears as yellow crystals with an aromatic odor. Sinks in water. (USCG, 1999), Yellow crystals with an aromatic odor; [CAMEO], YELLOW-TO-GREEN CRYSTALS WITH CHARACTERISTIC ODOUR. | |
| Record name | O-NITROCHLOROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4063 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | o-Nitrochlorobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1029 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-CHLORO-2-NITROBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0028 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
475 °F at 760 mmHg (NTP, 1992), 245.5 °C, 246 °C | |
| Record name | O-NITROCHLOROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4063 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-CHLORO-2-NITROBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1322 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-CHLORO-2-NITROBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0028 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
261 °F (NTP, 1992), 127 °C, 124 °C c.c. | |
| Record name | O-NITROCHLOROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4063 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | o-Nitrochlorobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1029 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-CHLORO-2-NITROBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1322 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-CHLORO-2-NITROBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0028 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
less than 0.1 mg/mL at 67.8 °F (NTP, 1992), Sol in alcohol, benzene, ether, VERY SOL IN ACETONE, PYRIDINE; SOL IN TOLUENE, METHANOL, CARBON TETRACHLORIDE, In water, 441 mg/L at 25 °C, Water solubility = 2800 uM (440 mg/l) at 20 °C, Solubility in water: none | |
| Record name | O-NITROCHLOROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4063 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-CHLORO-2-NITROBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1322 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-CHLORO-2-NITROBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0028 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.368 at 71.6 °F (USCG, 1999) - Denser than water; will sink, 1.368 g/L at 242 °C, 1.4 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.03 | |
| Record name | O-NITROCHLOROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4063 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-CHLORO-2-NITROBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1322 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-CHLORO-2-NITROBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0028 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
5.44 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.4 | |
| Record name | O-NITROCHLOROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4063 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-CHLORO-2-NITROBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0028 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.4 mmHg at 77 °F (NTP, 1992), 0.01 [mmHg], 0.018 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.6 | |
| Record name | O-NITROCHLOROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4063 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | o-Nitrochlorobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1029 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-CHLORO-2-NITROBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1322 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-CHLORO-2-NITROBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0028 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Product Name |
1-Chloro-2-nitrobenzene | |
Color/Form |
Yellow crystals, Monoclinic needles | |
CAS RN |
88-73-3, 25167-93-5 | |
| Record name | O-NITROCHLOROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4063 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Chloro-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-2-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloronitrobenzene (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025167935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloronitrobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36934 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-chloro-2-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Chloro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.686 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chloronitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.435 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-CHLORONITROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1YI9R2K8O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-CHLORO-2-NITROBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1322 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-CHLORO-2-NITROBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0028 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
90 to 91 °F (NTP, 1992), 32 °C, 33 °C | |
| Record name | O-NITROCHLOROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4063 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-CHLORO-2-NITROBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1322 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-CHLORO-2-NITROBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0028 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1-Chloro-2-nitrobenzene?
A1: 1-Chloro-2-nitrobenzene is represented by the molecular formula C6H4ClNO2 and has a molecular weight of 157.56 g/mol. []
Q2: Are there any notable structural features of 1-Chloro-2-nitrobenzene?
A2: Yes, 1-Chloro-2-nitrobenzene molecules are linked by N—O⋯Cl halogen bonds in its crystal structure, forming chains that participate in aromatic π–π stacking. This arrangement leads to a relatively short O⋯Cl intermolecular distance of 3.09 Å. []
Q3: How do thermal vibrations influence the behavior of 1-Chloro-2-nitrobenzene near its melting point?
A3: Studies using rigid-body analysis suggest that torsional vibrations of the nitro group in 1-Chloro-2-nitrobenzene play a significant role in its transition to the liquid phase at its melting point. []
Q4: Why is 1-Chloro-2-nitrobenzene considered a useful substrate in nucleophilic aromatic substitution reactions?
A4: The presence of the electron-withdrawing nitro group, particularly in the ortho position, activates the molecule towards nucleophilic aromatic substitution (SNAr) reactions. This makes 1-Chloro-2-nitrobenzene a valuable building block in organic synthesis. [, ]
Q5: How does the position of the nitro group relative to the chlorine atom influence the rate of nucleophilic aromatic substitution?
A5: Studies have demonstrated that the rate of chlorine isotopic exchange with lithium chloride, a model for SNAr reactions, is significantly faster when a nitro group is present in the ortho position compared to the para position. The rate enhancement suggests that the ortho-nitro group facilitates the formation of the Meisenheimer complex, a key intermediate in the SNAr mechanism. []
Q6: Can zeolites catalyze reactions involving 1-Chloro-2-nitrobenzene?
A6: Yes, H-Faujasite zeolites, particularly those with higher aluminum content, demonstrate significant catalytic activity in the nitration of 1-chloro-2-nitrobenzene with dinitrogen pentoxide. Interestingly, the zeolite catalyst influences the regioselectivity of the reaction, favoring nitration at the 4-position to produce 1-chloro-2,4-dinitrobenzene. [, ]
Q7: What is the proposed mechanism for the faujasite-catalyzed nitration of 1-chloro-2-nitrobenzene?
A7: The proposed mechanism involves the replacement of protons in the faujasite framework, specifically those near aluminum sites, with nitronium ions (NO2+) generated from dinitrogen pentoxide. This creates activated sites within the zeolite that facilitate the transfer of nitronium ions to the aromatic ring of 1-chloro-2-nitrobenzene, ultimately leading to nitration. []
Q8: Has 1-Chloro-2-nitrobenzene been used in Suzuki cross-coupling reactions?
A8: Yes, researchers have developed efficient Pd(PPh3)4-catalyzed Suzuki cross-coupling protocols employing 1-Chloro-2-nitrobenzene and phenylboronic acids. These reactions offer a valuable synthetic route to 2-nitrobiphenyls, important structural motifs in various organic compounds. [, ]
Q9: Can 1-Chloro-2-nitrobenzene be used to synthesize heterocyclic compounds?
A9: Absolutely! Reactions of 1-Chloro-2-nitrobenzene with appropriate nucleophiles, such as 1,3-dithiols or 2-(1H-pyrazol-5-yl)phenols, can yield dihydrobenzodithiepines and pyrazolo-fused dibenzo[b,f][1,4]oxazepines, respectively. These examples showcase the versatility of 1-Chloro-2-nitrobenzene in constructing diverse heterocyclic scaffolds. [, ]
Q10: What is the role of 1-chloro-2-nitrobenzene in the synthesis of Quetiapine?
A10: 1-chloro-2-nitrobenzene is a crucial starting material in a streamlined, one-pot synthesis of Dibenzo[b,f][1,4]thiazepin-11[10H]-one, a key intermediate in the production of Quetiapine, an atypical antipsychotic medication. This synthetic approach highlights the industrial relevance of 1-chloro-2-nitrobenzene. []
Q11: Has 1-Chloro-2-nitrobenzene been investigated for its biological activity?
A11: While not a pharmaceutical itself, 1-Chloro-2-nitrobenzene serves as a model compound to understand how structural modifications influence the activity of glutathione S-transferases (GSTs), a family of detoxification enzymes. [, , ]
Q12: How does 1-Chloro-2-nitrobenzene interact with glutathione S-transferases (GSTs)?
A12: 1-Chloro-2-nitrobenzene acts as a substrate for GSTs, undergoing conjugation with glutathione (GSH), a tripeptide that plays a crucial role in cellular detoxification. This conjugation reaction, typically catalyzed by GSTs, detoxifies 1-Chloro-2-nitrobenzene, converting it into a less reactive and more readily excretable form. [, ]
Q13: Is there a correlation between the structure of 1-Chloro-2-nitrobenzene derivatives and their activity as GST substrates?
A13: Yes, studies employing a series of 4-substituted 1-chloro-2-nitrobenzenes revealed a strong correlation between the electronic properties of the para substituent and the kinetic parameters of the GST-catalyzed GSH conjugation reaction. Specifically, electron-withdrawing substituents at the para position were found to enhance the rate of conjugation, highlighting the influence of electronic effects on GST substrate specificity. [, ]
Q14: What insights into the catalytic mechanism of GSTs have been gained using 1-Chloro-2-nitrobenzene and its analogues?
A14: Kinetic studies utilizing 1-chloro-2-nitrobenzene and alternative GSH analogs have provided compelling evidence for a random sequential kinetic mechanism for GSTs. These investigations suggest that both GSH and the electrophilic substrate can bind to the enzyme independently and in any order before the chemical reaction takes place. []
Q15: Beyond its role as a model compound, does 1-Chloro-2-nitrobenzene possess any inherent toxicity?
A15: Yes, 1-Chloro-2-nitrobenzene has been identified as a potential carcinogen based on animal studies. Long-term dietary administration of 1-chloro-2-nitrobenzene to rats and mice resulted in tumor development in various tissues. [, ]
Q16: Has 1-Chloro-2-nitrobenzene been found to be mutagenic?
A16: While 1-Chloro-2-nitrobenzene itself displays minimal mutagenicity in standard Ames tests, it can act as a trace contaminant in commercially available 2,4-dinitrochlorobenzene (DNCB). The presence of 1-Chloro-2-nitrobenzene, even at low concentrations, can slightly enhance the overall mutagenic potential of DNCB. []
Q17: What analytical techniques are commonly employed for the detection and quantification of 1-Chloro-2-nitrobenzene?
A17: Gas chromatography coupled with mass spectrometry (GC-MS) stands out as a highly sensitive and selective technique for the analysis of 1-Chloro-2-nitrobenzene, particularly in complex matrices like environmental samples or pharmaceutical formulations. [, ]
Q18: What challenges are associated with the determination of 1-Chloro-2-nitrobenzene in environmental samples?
A18: Accurately quantifying 1-Chloro-2-nitrobenzene in environmental matrices often necessitates efficient extraction and preconcentration steps due to its typically low levels and the complexity of the sample matrix. []
Q19: Have there been efforts to develop more environmentally friendly approaches for utilizing 1-Chloro-2-nitrobenzene in chemical synthesis?
A19: Yes, researchers have explored the use of aqueous surfactant-free multiphase emulsions as alternative reaction media for reactions involving 1-chloro-2-nitrobenzene, such as the Suzuki coupling reaction. These systems offer potential advantages in terms of sustainability, as they reduce the reliance on volatile organic solvents. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















